![molecular formula C13H26N2O5S B1390314 Boc-DL-buthioninesulfoximine CAS No. 128377-41-3](/img/structure/B1390314.png)
Boc-DL-buthioninesulfoximine
Overview
Description
Boc-DL-buthioninesulfoximine (BSO) is a synthetic compound used for proteomics research . Its molecular formula is C13H26N2O5S and its molecular weight is 322.43 .
Chemical Reactions Analysis
BSO is known to induce oxidative stress in cells by irreversibly inhibiting γ-glutamylcysteine synthetase, an essential enzyme for the synthesis of glutathione (GSH) . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .Mechanism of Action
Target of Action
Boc-DL-buthioninesulfoximine primarily targets the enzyme γ-glutamylcysteine synthetase . This enzyme plays a crucial role in the synthesis of glutathione, a vital antioxidant in cells .
Mode of Action
This compound acts by irreversibly inhibiting γ-glutamylcysteine synthetase . This inhibition leads to a decrease in the synthesis of glutathione, thereby inducing oxidative stress within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutathione synthesis pathway . By inhibiting γ-glutamylcysteine synthetase, this compound disrupts the production of glutathione. This disruption can lead to an increase in reactive oxygen species within the cell, potentially leading to oxidative damage .
Pharmacokinetics
The compound’s molecular weight (32243) and predicted density (121 g/cm^3) may influence its bioavailability .
Result of Action
The primary result of this compound’s action is the induction of oxidative stress within the cell due to glutathione depletion . This oxidative stress can lead to DNA deletions, which may play a role in carcinogenesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the stability and efficacy of the compound . .
Advantages and Limitations for Lab Experiments
One advantage of using Boc-DL-buthioninesulfoximine in lab experiments is that it is a well-established tool for inhibiting glutathione production. This makes it a useful tool for studying the role of glutathione in various biological processes. However, one limitation of using this compound is that it can have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on Boc-DL-buthioninesulfoximine. One area of interest is the development of more specific inhibitors of γ-glutamylcysteine synthetase, which could reduce the off-target effects of this compound. Another area of interest is the use of this compound in combination with other drugs to overcome drug resistance in cancer cells. Additionally, this compound could be used to study the role of glutathione in other biological processes, such as aging and immune function.
Scientific Research Applications
Boc-DL-buthioninesulfoximine has been used in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and drug development. In cancer research, this compound has been used to sensitize cancer cells to chemotherapy by inhibiting their ability to produce glutathione. In neurodegenerative disease research, this compound has been used to study the role of glutathione in protecting against oxidative stress. This compound has also been used in drug development to screen for compounds that can overcome drug resistance in cancer cells.
properties
IUPAC Name |
4-(butylsulfonimidoyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O5S/c1-5-6-8-21(14,19)9-7-10(11(16)17)15-12(18)20-13(2,3)4/h10,14H,5-9H2,1-4H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJKAKPMCGGPSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=N)(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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